N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazine and thiophene rings through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship (SAR) of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- N-(2-Chlorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- N-(2-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
Uniqueness
N-(2-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H24N4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O2S/c1-2-28-19-7-4-3-6-17(19)23-22(27)16-11-13-26(14-12-16)21-10-9-18(24-25-21)20-8-5-15-29-20/h3-10,15-16H,2,11-14H2,1H3,(H,23,27) |
InChI Key |
AJEXKRYVWGCDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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